molecular formula C9H9F3N2O B1445248 2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine CAS No. 1342265-93-3

2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine

Cat. No. B1445248
CAS RN: 1342265-93-3
M. Wt: 218.18 g/mol
InChI Key: DCNCFTDPXVZMTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine, also known as AZT-3-O-TFP, is a heterocyclic compound consisting of an azetidine core with an oxygen atom and a trifluoromethyl group attached to a pyridine ring. It is a synthetically produced compound that has been used in a variety of scientific research applications, including biochemical and physiological studies. AZT-3-O-TFP has been found to possess a number of advantageous properties, making it an attractive choice for laboratory experiments.

Scientific Research Applications

Pharmaceutical Research

2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine: is a compound that can be used as a building block in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of trifluoromethyl groups into bioactive molecules, which can significantly alter their pharmacokinetic properties .

Agriculture

In the agricultural sector, this compound could be utilized in the development of new pesticides or herbicides. The trifluoromethyl group is known for its bioactivity, making it a valuable addition to compounds that require long-lasting effects against pests and weeds .

Material Science

Material scientists may explore the use of 2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine in the creation of novel materials. For instance, it could be incorporated into polymers to enhance their stability or to impart unique electrical properties due to the electron-withdrawing nature of the trifluoromethyl group .

Environmental Science

This compound has potential applications in environmental science, particularly in the detection and analysis of environmental pollutants. Its chemical properties may allow it to bind selectively to certain contaminants, aiding in their identification and quantification .

Biochemistry

In biochemistry, 2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine might be used as a probe or a reagent in enzymatic reactions or in the study of biological pathways. The azetidine moiety could mimic a four-membered ring structure found in some bioactive molecules .

Pharmacology

Pharmacologically, the compound could be investigated for its potential role as an intermediate in drug design. Its unique structure might help in modulating the activity of drugs or in creating new therapeutic agents with improved efficacy .

properties

IUPAC Name

2-(azetidin-3-yloxy)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)7-2-1-3-8(14-7)15-6-4-13-5-6/h1-3,6,13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNCFTDPXVZMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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